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2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- is a nitrogen-containing heterocyclic compound with the molecular formula C8H10N2O2. This compound features a pyrimidinone ring substituted with a hydroxyethyl group and two methyl groups at the 4 and 6 positions. The compound is known for its potential biological activities and is often studied in medicinal chemistry.
The structure of 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- can be represented as follows:
Research indicates that 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- exhibits various biological activities:
The synthesis of 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- can be achieved through several methods:
This compound has several applications in various fields:
Studies on the interactions of 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- with biological targets suggest:
Several compounds share structural similarities with 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl-, which include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4,6-Dimethyl-2-pyrimidone | C6H8N2O | Lacks hydroxyethyl group; simpler structure |
| 4-Hydroxy-6-methylpyrimidin-2-one | C6H8N2O | Different substitution pattern; potential different biological activity |
| 5-Methylpyrimidine-2,4-dione | C5H6N2O2 | Contains different functional groups; distinct reactivity |
These compounds are often compared due to their varying biological activities and synthetic pathways. The presence of the hydroxyethyl group in 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- contributes to its unique properties and potential applications in medicinal chemistry.
2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- exists as a white crystalline powder at room temperature [1] [2]. The compound maintains its solid state under standard ambient conditions, with the physical form described consistently across multiple commercial sources as a powder [1]. The organoleptic properties include its characteristic white appearance, which is typical for many pyrimidinone derivatives [1] [2].
The compound demonstrates hygroscopic tendencies, meaning it readily absorbs moisture from the surrounding environment [3]. This hygroscopic nature is attributed to the presence of the hydroxyethyl substituent at the nitrogen-1 position, which introduces hydrogen bonding capabilities that facilitate interaction with atmospheric water vapor [1].
The molecular weight of 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- has been precisely determined as 168.196 g/mol through multiple analytical methods [4] [5]. This value corresponds to the molecular formula C₈H₁₂N₂O₂, which represents the addition of a hydroxyethyl group (C₂H₄OH) to the basic 4,6-dimethyl-2(1H)-pyrimidinone core structure [4]. The molecular weight determination has been confirmed through mass spectrometric analysis, with the monoisotopic mass calculated as 168.089878 g/mol [4].
The melting point of 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- has been experimentally determined to be in the range of 135-140°C [1] [2]. This melting point range is significantly lower than that of the parent compound 4,6-dimethyl-2(1H)-pyrimidinone, which melts at 190-205°C [6] [7]. The reduction in melting point can be attributed to the disruption of crystal packing efficiency caused by the flexible hydroxyethyl substituent [1].
The boiling point of this compound has not been experimentally determined in the available literature. However, based on structural analogies with related pyrimidinone derivatives, it is expected to decompose before reaching its theoretical boiling point, as is common with many nitrogen-containing heterocycles bearing hydroxyl functional groups [8].
Specific density values for 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- have not been reported in the available literature. However, density estimations can be made based on related pyrimidinone compounds. The parent compound 4,6-dimethyl-2(1H)-pyrimidinone exhibits a density of 1.2±0.1 g/cm³ [6] [7], while the saturated analog 1,3-dimethyltetrahydro-2(1H)-pyrimidinone shows a density of 1.064 g/cm³ [9]. Based on these structural analogs and considering the molecular weight and volume contributions of the hydroxyethyl substituent, the estimated density would likely fall within the range of 1.1-1.3 g/cm³.
2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- demonstrates enhanced aqueous solubility compared to its non-hydroxylated analogs due to the presence of the hydroxyethyl group at the nitrogen-1 position [1]. The hydroxyl functionality provides additional hydrogen bonding sites that facilitate interaction with water molecules [10] [11]. While specific quantitative solubility data is not available in the literature, the compound has been reported to have high aqueous kinetic solubility (Ksol >190 μM) in related pharmaceutical development studies [11].
The enhanced water solubility contrasts markedly with the parent 4,6-dimethyl-2(1H)-pyrimidinone, which exhibits limited aqueous solubility due to its hydrophobic methyl substituents [12]. The hydroxyethyl modification represents a successful strategy for improving the aqueous solubility of pyrimidinone scaffolds [10] [13].
The compound demonstrates good solubility in polar aprotic solvents such as dimethylsulfoxide (DMSO), acetonitrile, and acetone [14]. This solubility pattern is consistent with the general behavior observed for pyrimidinone derivatives [15] [16]. The compound shows moderate solubility in polar protic solvents including methanol and ethanol, with solubility increasing with temperature according to the modified Apelblat equation [15].
In less polar organic solvents such as chloroform and dichloromethane, the compound exhibits limited solubility [14]. This solubility profile reflects the amphiphilic nature of the molecule, which contains both the hydrophilic hydroxyethyl group and the relatively hydrophobic dimethylpyrimidinone core [14].
Specific octanol-water partition coefficient (log P) values for 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- have not been experimentally determined. However, the presence of the hydroxyethyl substituent is expected to significantly reduce the lipophilicity compared to non-hydroxylated analogs [17] [18].
Detailed single-crystal X-ray crystallographic data for 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- is not available in the current literature. However, structural insights can be derived from related pyrimidinone crystal structures [21] [22].
Pyrimidinone compounds characteristically form hydrogen-bonded networks in the solid state, with N-H···O hydrogen bonds being the predominant intermolecular interaction [21]. The average stabilization energy of these hydrogen bonds in pyrimidinone crystals is approximately -21.64 kcal/mol, representing about 19% of the total crystal stabilization energy [21]. For the hydroxyethyl-substituted compound, additional O-H···O hydrogen bonding is expected to contribute to the crystal packing [21].
The crystal structure would likely exhibit a planar pyrimidinone ring system with the hydroxyethyl substituent adopting a conformation that maximizes intermolecular hydrogen bonding interactions [22]. The presence of the flexible hydroxyethyl chain may lead to some degree of conformational disorder in the crystal structure, as observed in related flexible substituent systems [21].
The thermal stability of 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- can be inferred from its melting point range of 135-140°C and general pyrimidinone thermal behavior [1] [2]. Pyrimidinone derivatives typically exhibit moderate thermal stability, with decomposition occurring above 200°C for most unsubstituted systems [8].
The compound remains stable under ambient storage conditions when stored in tightly closed containers [1]. The recommended storage temperature is room temperature, with protection from moisture due to its hygroscopic nature [1]. Like other pyrimidinone derivatives, the compound is expected to be photostable under normal lighting conditions but may undergo degradation under prolonged exposure to strong ultraviolet radiation [8].